molecular formula C15H15NOS B2531196 N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide CAS No. 1795193-13-3

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide

Cat. No.: B2531196
CAS No.: 1795193-13-3
M. Wt: 257.35
InChI Key: DCZZFBMSEBIWAT-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)benzyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. Cyclopropanecarboxamides are of significant interest in medicinal and materials chemistry due to the unique steric and electronic properties imparted by the strained cyclopropane ring.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZZFBMSEBIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the cyclopropanecarboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide and two structurally related cyclopropanecarboxamides:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Potential Applications References
N-(2-(Thiophen-3-yl)benzyl)cyclopropanecarboxamide Thiophen-3-yl benzyl Not reported Likely analogous to Unknown (structural studies)
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide Chloro, trifluoropropenyl, dimethyl, diphenyl 405.84 Single-crystal X-ray diffraction Structural analysis, agrochemicals?
TAK-632 (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) Benzo[d]thiazol, cyano, fluoro, trifluoromethylphenyl acetamido ~563.3 (calculated) Patent-based synthesis (US 8,039,502) Neuroexcitatory activity (hypothesized)

Key Observations:

However, the chloro and trifluoropropenyl groups in the latter could increase lipophilicity, affecting membrane permeability . TAK-632’s benzo[d]thiazol core and fluorinated substituents suggest optimization for central nervous system (CNS) penetration, a common strategy in neuropharmacology .

Synthetic Methodologies :

  • The compound in was synthesized and characterized via single-crystal X-ray diffraction, highlighting the importance of structural validation for steric analysis .
  • TAK-632 ’s synthesis via a patented method underscores scalability for pharmaceutical development .

Data Tables

Table 1: Electronic and Steric Properties (Hypothetical Analysis)

Compound π-Stacking Potential LogP (Predicted) Steric Hindrance
N-(2-(Thiophen-3-yl)benzyl)cyclopropanecarboxamide Moderate (thiophene) ~3.2 Low
(E)-3-(2-Chloro-...)cyclopropanecarboxamide Low (aliphatic substituents) ~4.1 High (dimethyl, diphenyl)
TAK-632 High (aromatic cores) ~3.8 Moderate (bulky acetamido group)

Note: Predicted values based on substituent contributions.

Biological Activity

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is a compound characterized by its unique structural features, including a thiophene ring, a benzyl moiety, and a cyclopropanecarboxamide group. These elements contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 thiophen 3 yl benzyl cyclopropanecarboxamide\text{N 2 thiophen 3 yl benzyl cyclopropanecarboxamide}
  • Thiophene Ring : Provides electronic properties beneficial for biological interactions.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Cyclopropanecarboxamide : Contributes to the compound's ability to interact with various biological targets.

The biological activity of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π stacking interactions, while the cyclopropanecarboxamide group is capable of forming hydrogen bonds with target proteins. This interaction profile suggests potential pathways for modulation of protein activity, leading to various biological effects.

Anticancer Properties

Recent studies have indicated that compounds featuring thiophene moieties exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) with GI50 values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction through pathways involving caspases and tubulin polymerization inhibition .

Cell LineGI50 (μM)LC50 (μM)Mechanism
A5492.01>70Cell cycle arrest
OVACAR-42.27>70Apoptosis induction
CAKI-10.69>70Inhibition of tubulin

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thiophene compounds can exhibit significant antibacterial and antifungal activities. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Antiproliferative Activity Study : A study synthesized various thiophene-containing compounds and evaluated their anticancer effects using cell proliferation assays. The results highlighted that certain derivatives exhibited broad-spectrum activity with minimal cytotoxicity, suggesting their potential as therapeutic agents .
  • Mechanistic Insights : Further studies demonstrated that the compound could induce G2/M phase cell cycle arrest in cancer cells, coupled with early apoptosis markers. This was supported by in vivo studies showing reduced tumor growth in murine models treated with similar thiophene derivatives .

Comparison with Related Compounds

N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide can be compared to other compounds containing different heterocycles:

CompoundStructure TypeBiological Activity
N-(2-(thiophen-2-yl)benzyl)carboxamideThiophene at position 2Similar anticancer properties
N-(2-(furan-3-yl)benzyl)carboxamideFuran ring instead of thiopheneDifferent activity profile
N-(2-(pyridin-3-yl)benzyl)carboxamidePyridine ringVaries significantly

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